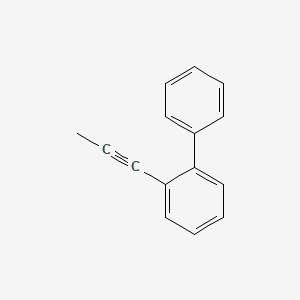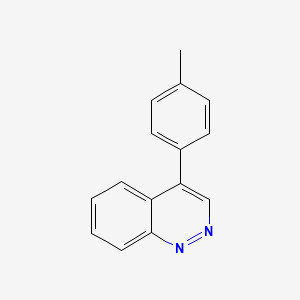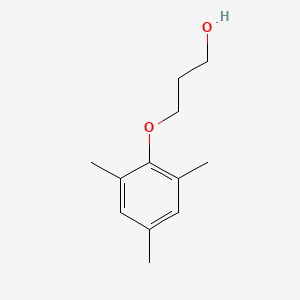![molecular formula C10H11FN8O2 B14123883 [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a fluorine atom, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Purine Base: The purine base is attached through glycosylation reactions, typically using protected purine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. The azido group can be used in click chemistry to label biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
In medicine, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用机制
The mechanism of action of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol involves its interaction with biological macromolecules. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of proteins or nucleic acids. The fluorine atom enhances the compound’s stability and bioavailability, while the purine base facilitates its incorporation into nucleic acid structures, potentially disrupting viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
- ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-hydroxytetrahydrofuran-2-yl)methanol
- ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-chlorotetrahydrofuran-2-yl)methanol
Uniqueness
The presence of the fluorine atom in ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol distinguishes it from similar compounds. Fluorine’s high electronegativity and small size contribute to the compound’s unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
This detailed article provides a comprehensive overview of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11FN8O2 |
|---|---|
分子量 |
294.25 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN8O2/c11-5-6(17-18-13)4(1-20)21-10(5)19-3-16-7-8(12)14-2-15-9(7)19/h2-6,10,20H,1H2,(H2,12,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI 键 |
FMMKFPBAFDMOLE-PLDPKQSISA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])F)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

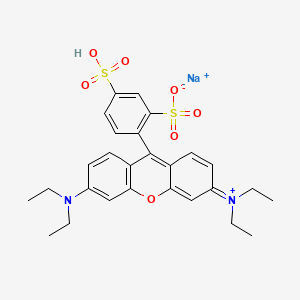
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
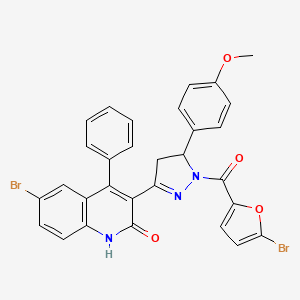
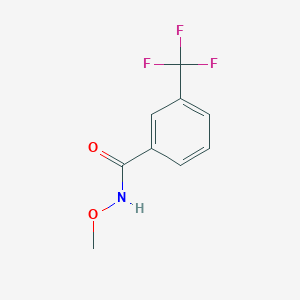
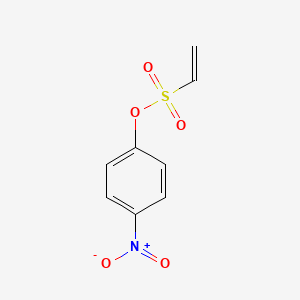
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
